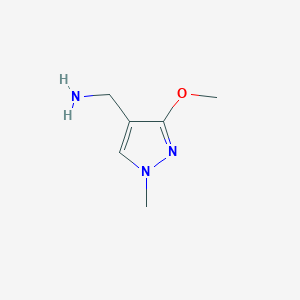
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is also known by the synonym "1H-Pyrazole-4-methanamine, 3-methoxy-1-methyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methoxy group at the 3rd position and a methyl group at the 1st position . The compound also has a methanamine group attached to the 4th position of the pyrazole ring .Physical And Chemical Properties Analysis
“this compound” is predicted to have a boiling point of 254.0±25.0 °C and a density of 1.20±0.1 g/cm3 . Its pKa is predicted to be 8.23±0.29 .Scientific Research Applications
Ambient-Temperature Synthesis
A study by Becerra, Cobo, & Castillo (2021) reports the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine at ambient temperature. This compound was synthesized in 81% yield by a condensation reaction, showcasing the potential for efficient production of similar compounds.
Cobalt(II) Complexes
The formation of cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands is described by Choi et al. (2015). These complexes exhibit varying coordination geometries and demonstrate potential for applications in catalysis and polymerization processes.
Heterocyclic Schiff Bases
Research by Pandey & Srivastava (2011) explores the synthesis of novel Schiff bases of 3-aminomethyl pyridine. These compounds, related in structure to (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine, show promise as potential anticonvulsant agents.
Iron(III) Complexes for Imaging and Photocytotoxicity
A study on iron(III) complexes, involving derivatives of (pyridin-2-yl)methyl)methanamine, was conducted by Basu et al. (2014). These complexes are investigated for their photocytotoxic properties and potential applications in cellular imaging and cancer therapy.
Quinoline Derivatives with Antimicrobial Activities
Thomas, Adhikari, & Shetty (2010) synthesized [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential in developing new antimicrobial agents.
Synthesis of Pyrazoline Derivatives with Antimicrobial Activity
A synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones is detailed by Kumar et al. (2012). These compounds also showed promising antimicrobial activity.
Acetylcholinesterase and Monoamine Oxidase Inhibitory Properties
Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives with inhibitory activities against acetylcholinesterase and monoamine oxidase, indicating potential therapeutic applications for neurodegenerative diseases (Kumar, Jain, Parle, Jain, & Kumar, 2013).
Pd(II) Complexes with Catalytic Activity
Shukla et al. (2021) reported the synthesis of Pd(II) complexes with ONN pincer ligand, demonstrating excellent catalytic activity in Suzuki-Miyaura reactions, which could be significant in the field of synthetic chemistry (Shukla, Gaur, Bagri, Mehrotra, Chaurasia, & Raidas, 2021).
Synthesis of Biologically Active Derivatives
Liu, Xu, & Xiong (2017) optimized the synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates in the synthesis of various biologically active compounds, potentially useful in cancer therapy (Liu, Xu, & Xiong, 2017).
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDACALOFCAYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

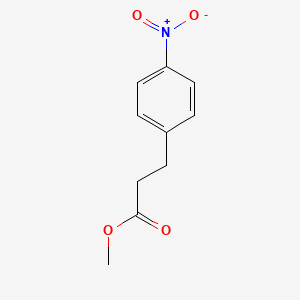


![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)


![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)
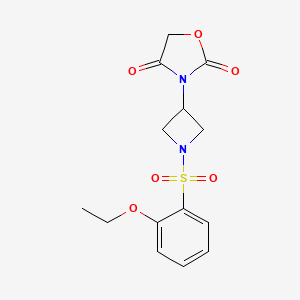
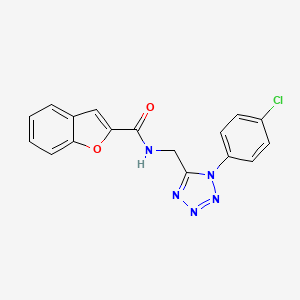
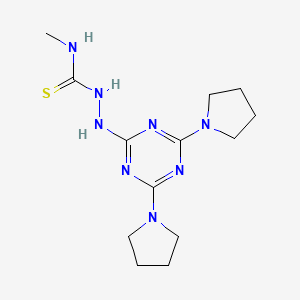
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B2432347.png)
![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)